N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .
Chemical Reactions Analysis
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives have shown promising activities as anticonvulsants, anticancer agents, and antimicrobial agents.
Agriculture: Thiadiazole compounds have been investigated for their use as fungicides and herbicides.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various physiological processes. The compound may also interact with DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiadiazole derivatives such as:
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide: This compound has a similar thiadiazole core but differs in the attached aromatic ring, which may result in different biological activities.
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide: The adamantane moiety in this compound provides unique structural features that can influence its pharmacokinetic properties and biological activities.
Properties
Molecular Formula |
C16H15N3OS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-2-10-21-16-19-18-15(22-16)17-14(20)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,17,18,20) |
InChI Key |
MEHHVDMYANFBET-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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